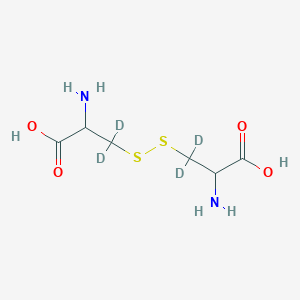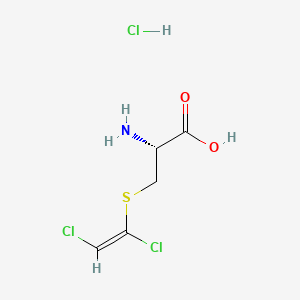
DL-Cystine-d4
Übersicht
Beschreibung
DL-Cystin-d4 ist eine deuteriummarkierte Form von Cystin, einer schwefelhaltigen Aminosäure. Es handelt sich um ein racemisches Gemisch aus D- und L-Cystin, wobei die Wasserstoffatome durch Deuterium ersetzt sind. Diese Verbindung wird hauptsächlich als interner Standard für die Quantifizierung von Cystin in verschiedenen analytischen Anwendungen verwendet .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
DL-Cystin-d4 wird durch Einbau von Deuterium in das Cystin-Molekül synthetisiert. Der Prozess beinhaltet die Deuterierung von Cystein, gefolgt von der Oxidation zur Bildung von Cystin. Die Reaktion findet typischerweise unter kontrollierten Bedingungen statt, um den Einbau von Deuterium an bestimmten Positionen zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von DL-Cystin-d4 beinhaltet großtechnische Deuterierungsprozesse. Diese Prozesse sind für hohe Ausbeute und Reinheit optimiert, um sicherzustellen, dass das Endprodukt die für den Einsatz in der wissenschaftlichen Forschung und analytischen Anwendungen erforderlichen Spezifikationen erfüllt .
Wissenschaftliche Forschungsanwendungen
DL-Cystine-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
DL-Cystine-d4 is synthesized by incorporating deuterium into the cystine molecule. The process involves the deuteration of cysteine, followed by oxidation to form cystine. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium at specific positions .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, ensuring that the final product meets the required specifications for use in scientific research and analytical applications .
Analyse Chemischer Reaktionen
Arten von Reaktionen
DL-Cystin-d4 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Umwandlung von Cystein in Cystin.
Reduktion: Umwandlung von Cystin zurück in Cystein.
Substitution: Ersatz von Wasserstoffatomen durch Deuterium.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind:
Oxidationsmittel: Wasserstoffperoxid, Sauerstoff.
Reduktionsmittel: Dithiothreitol, Mercaptoethanol.
Deuterierungsmittel: Deuteriumoxid (schweres Wasser).
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind deuteriertes Cystein und Cystin, die in verschiedenen analytischen und Forschungsanwendungen verwendet werden .
Wissenschaftliche Forschungsanwendungen
DL-Cystin-d4 wird aufgrund seiner einzigartigen Eigenschaften in der wissenschaftlichen Forschung weit verbreitet. Einige seiner Anwendungen umfassen:
Biologie: Wird in Studien zur Aminosäureverstoffwechselung und Proteinsynthese eingesetzt.
Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt.
Wirkmechanismus
DL-Cystin-d4 entfaltet seine Wirkung, indem es als stabil isotopenmarkierte Verbindung dient. Es wird in biologische Systeme eingebaut, sodass Forscher Cystin und seine Metaboliten verfolgen und quantifizieren können. Die Deuteriumatome sorgen für eine deutliche Massenänderung, wodurch die Detektion und Analyse mit Hilfe der Massenspektrometrie erleichtert werden .
Wirkmechanismus
DL-Cystine-d4 exerts its effects by serving as a stable isotope-labeled compound. It is incorporated into biological systems, allowing researchers to track and quantify cystine and its metabolites. The deuterium atoms provide a distinct mass difference, making it easier to detect and analyze using mass spectrometry .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
L-Cystin: Die natürliche Form von Cystin, nicht mit Deuterium markiert.
D-Cystin: Das inaktive Enantiomer von L-Cystin.
Cystein: Die reduzierte Form von Cystin, die eine Thiolgruppe enthält.
Einzigartigkeit
DL-Cystin-d4 ist einzigartig aufgrund seiner Deuteriummarkierung, die in analytischen Anwendungen eindeutige Vorteile bietet. Der Einbau von Deuterium ermöglicht die präzise Quantifizierung und Verfolgung von Cystin in verschiedenen biologischen und chemischen Systemen .
Eigenschaften
IUPAC Name |
2-amino-3-[(2-amino-2-carboxy-1,1-dideuterioethyl)disulfanyl]-3,3-dideuteriopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/i1D2,2D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVWYRKDKASIDU-LNLMKGTHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C(=O)O)N)SSC([2H])([2H])C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108641-83-4 | |
| Record name | DL-CYSTINE-3,3,3',3'-D4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-(phenylsulfanylmethylidene)ruthenium;tricyclohexylphosphane;dihydrochloride](/img/structure/B8209861.png)




![4-[Phenyl-(4-sulfophenyl)phosphanyl]benzenesulfonic acid;hydrate](/img/structure/B8209886.png)
![9-[2-(Diethylphosphino)phenyl]-9H-carbazole](/img/structure/B8209891.png)

![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B8209910.png)

![3-[[2-[1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B8209918.png)
![4-[[(3aS,4R,6S,7R,7aR)-7-hydroxy-4-(hydroxymethyl)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-9-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-3H-benzo[f][2]benzofuran-1-one](/img/structure/B8209934.png)

